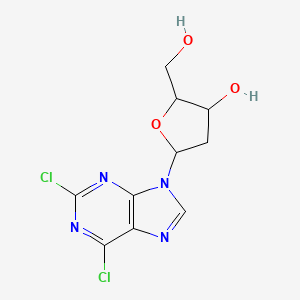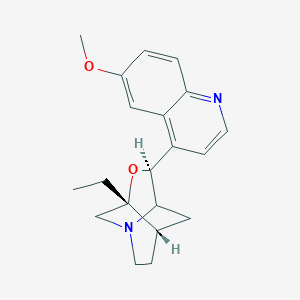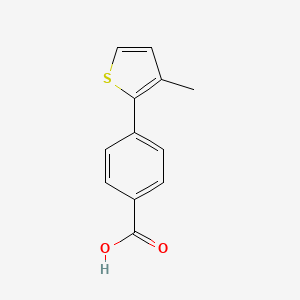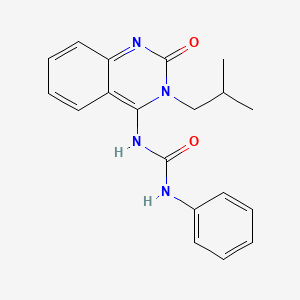
2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine is a synthetic nucleoside analog known for its potent antiviral and anticancer properties. This compound is particularly effective in inhibiting DNA synthesis, making it a valuable tool in the treatment of various viral infections and certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine typically involves the glycosylation of 2,6-dichloropurine with a protected sugar derivative, followed by deprotection steps. One common method includes the use of the Hoffer sugar, which is glycosylated to produce beta-configured nucleoside N9/N7 regioisomers. These are then aminated using methanolic ammonia, with concomitant deprotection of the sugar .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound for research and therapeutic applications .
化学反应分析
Types of Reactions: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like ammonia or amines under basic conditions.
Oxidation and Reduction: Often use reagents like hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation/Reduction Products: Modified purine rings with altered electronic properties.
科学研究应用
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Employed in the treatment of viral infections like herpes simplex and varicella-zoster, as well as certain cancers, due to its ability to inhibit DNA polymerase
Industry: Utilized in the development of antiviral and anticancer drugs.
作用机制
The compound exerts its effects by inhibiting viral DNA replication. It targets and impedes the activity of viral DNA polymerase, preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity. In cancer treatment, it inhibits DNA synthesis in rapidly dividing cells, thereby slowing down tumor growth .
相似化合物的比较
- 2,6-Dichloropurine-2’-deoxyriboside
- 2,6-Dichloro-9-(2’-deoxy-β-D-ribofuranosyl)purine
Uniqueness: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine stands out due to its dual antiviral and anticancer properties. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound in therapeutic applications .
属性
IUPAC Name |
5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![2-Methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096284.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)
![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B14096304.png)


![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096322.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096330.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)
